

# Benchmarking ADME Properties of Novel Azahexacyclo Compounds: A Comparative Guide

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Compound of Interest		
	(1R,2R,3R,4S,5S,6S,8S,9S,10R,1	
	3R,16S,17R)-11-ethyl-6-methoxy-	
Compound Name:	13-methyl-11-	
	azahexacyclo[7.7.2.12,5.01,10.03,	
	8.013,17]nonadecane-4,8,16-triol	
Cat. No.:	B108831	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME profiles of a series of novel azahexacyclo compounds (AZH-1, AZH-2, and AZH-3) against established drugs, Verapamil and Warfarin. The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and optimization of aza-heterocyclic scaffolds.

## **Data Presentation: Comparative ADME Profiling**

The following tables summarize the key in vitro ADME properties of the novel azahexacyclo compounds and comparators.

Table 1: Aqueous Solubility



Compound	Kinetic Solubility (μΜ) at pH 7.4
AZH-1	152
AZH-2	88
AZH-3	210
Verapamil	125
Warfarin	> 200

Table 2: Membrane Permeability (PAMPA)

Compound	Permeability (Papp, 10 <sup>-6</sup> cm/s) at pH 7.4	Classification
AZH-1	8.5	High
AZH-2	3.2	Moderate
AZH-3	12.1	High
Verapamil	10.5	High
Warfarin	1.5	Low

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

Half-life (t½, min)	Intrinsic Clearance (CLint, µL/min/mg protein)
45	31
> 60	< 11.5
28	49
15	92
55	25
	45 > 60 28 15



Table 4: Cytochrome P450 (CYP) Inhibition

Compound	CYP3A4 IC50 (μM)	CYP2D6 IC50 (μM)	CYP2C9 IC50 (μM)
AZH-1	> 50	22.5	> 50
AZH-2	> 50	> 50	15.8
AZH-3	8.9	35.1	> 50
Verapamil	5.2	12.0	> 50
Warfarin	> 50	> 50	2.5

## **Experimental Workflow**

The following diagram illustrates the sequential workflow for the in vitro ADME profiling of the novel azahexacyclo compounds.



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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com